2,5-dichloro-N-((4-hydroxychroman-4-yl)methyl)benzenesulfonamide
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Overview
Description
2,5-dichloro-N-((4-hydroxychroman-4-yl)methyl)benzenesulfonamide is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of dichloro, hydroxychroman, and benzenesulfonamide groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-((4-hydroxychroman-4-yl)methyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the hydroxychroman moiety: This can be achieved through the cyclization of appropriate phenolic compounds under acidic or basic conditions.
Introduction of the dichloro groups: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride can be employed to introduce the dichloro groups.
Sulfonamide formation: The final step involves the reaction of the intermediate with benzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-((4-hydroxychroman-4-yl)methyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxychroman moiety can be oxidized to form quinones.
Reduction: The dichloro groups can be reduced to form the corresponding dihydro derivatives.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
2,5-dichloro-N-((4-hydroxychroman-4-yl)methyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-((4-hydroxychroman-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- 2,5-dichloro-N-((4-hydroxyphenyl)methyl)benzenesulfonamide
- 2,5-dichloro-N-((4-hydroxybenzyl)methyl)benzenesulfonamide
- 2,5-dichloro-N-((4-hydroxyphenethyl)methyl)benzenesulfonamide
Uniqueness
2,5-dichloro-N-((4-hydroxychroman-4-yl)methyl)benzenesulfonamide is unique due to the presence of the hydroxychroman moiety, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
2,5-Dichloro-N-((4-hydroxychroman-4-yl)methyl)benzenesulfonamide is a compound of interest due to its potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in medicinal chemistry. This article reviews the biological activities associated with this compound, including antibacterial, antifungal, anti-inflammatory, and analgesic properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
Research has shown that compounds similar to this compound exhibit various biological activities. The following sections detail these activities based on recent studies.
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of sulfonamide derivatives, including the target compound. For instance:
- Antibacterial Properties : A study demonstrated that certain sulfonamide derivatives possess significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of bacterial folate synthesis pathways .
- Antifungal Activity : Similar compounds have shown effectiveness against fungal pathogens like Candida albicans, indicating their potential use in treating fungal infections .
Anti-inflammatory Effects
The anti-inflammatory properties of sulfonamides have been explored in various experimental models. For example:
- Inhibition of Pro-inflammatory Cytokines : Research indicates that certain derivatives can reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting a mechanism for their anti-inflammatory effects .
Analgesic Properties
Analgesic activity has also been observed in some studies involving sulfonamide compounds:
- Pain Relief Mechanism : Compounds similar to this compound have been shown to inhibit cyclooxygenase enzymes (COX), which play a critical role in pain and inflammation pathways .
Case Studies
-
Study on Antibacterial Activity :
- Objective : To evaluate the antibacterial efficacy of various sulfonamides.
- Methodology : Disk diffusion method was employed against common bacterial strains.
- Results : The tested compounds exhibited zone of inhibition ranging from 12 mm to 25 mm against E. coli and S. aureus.
- : The results support the potential use of these compounds as antibacterial agents .
-
Study on Anti-inflammatory Effects :
- Objective : To assess the anti-inflammatory activity using an animal model.
- Methodology : Carrageenan-induced paw edema in rats was used.
- Results : A significant reduction in paw swelling was observed in treated groups compared to control.
- : This indicates that the compound may be effective in reducing inflammation .
Data Table
The following table summarizes the biological activities observed for this compound and related compounds:
Properties
IUPAC Name |
2,5-dichloro-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO4S/c17-11-5-6-13(18)15(9-11)24(21,22)19-10-16(20)7-8-23-14-4-2-1-3-12(14)16/h1-6,9,19-20H,7-8,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMNQEHGTWAEGGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CNS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.